molecular formula C10H7F3 B3149574 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene CAS No. 67396-33-2

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene

Cat. No. B3149574
CAS RN: 67396-33-2
M. Wt: 184.16 g/mol
InChI Key: FAARVZWFWSEJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, also known as 1,1-difluoro-2-propyne, is an organic compound that has a wide range of applications in organic chemistry. It is a colorless and volatile liquid that has a sweet smell and a boiling point of 31°C. 1,1-difluoro-2-propyne is a highly reactive compound and can form a variety of derivatives. It is used in the synthesis of a number of organic compounds, including pharmaceuticals, polymers, and dyes.

Scientific Research Applications

  • Molecular Structure and Crystal Formation

    • The compound 3-Meth­oxy-4-(prop-2-yn-1-yl­oxy)benzaldehyde, closely related to 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, demonstrates significant inclination between its prop-2-yn-1-yl group and the benzene ring, impacting its molecular structure and crystal formation. This compound forms inversion dimers and sheets in crystal, contributing to our understanding of how similar compounds may behave in solid-state forms (Tamilarasu & Balasubramanian, 2016).
  • Anion Transport Efficiency

    • A study on 1,3-Bis(benzimidazol-2-yl)benzene derivatives, which are structurally analogous to 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, revealed that substituents like trifluoromethyl can significantly enhance anion transport activity. This highlights the potential of trifluoromethyl-substituted compounds in facilitating anion exchange processes, which could be relevant for similar structures (Peng et al., 2016).
  • Electrochemical Behavior and Chemiluminescence

    • Research on compounds like 1,3,5-Tri(anthracen-10-yl)-benzene-centered Starburst Oligofluorenes, which share structural similarities with 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, shows varied electrochemical behaviors based on their structural components. These studies are crucial for understanding how different substituents affect the electrochemical properties and chemiluminescence of related compounds (Qi et al., 2016).
  • Catalytic Oxidation in Synthesis

    • In the study of Pt- and Au-catalyzed oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes, researchers found that substituents similar to trifluoromethyl enhance the efficiency of cyclization, highlighting the importance of such groups in catalytic processes involving related structures (Taduri et al., 2007).
  • Synthesis and Characterization of New Compounds

    • The synthesis and characterization of new heterocyclic systems involving compounds like 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene provide insights into the chemical behavior and potential applications of similar structures, such as 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene in various fields, including pharmaceuticals and materials science (Taia et al., 2020).

properties

IUPAC Name

1-prop-2-ynyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h1,3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAARVZWFWSEJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Reactant of Route 2
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Reactant of Route 5
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.